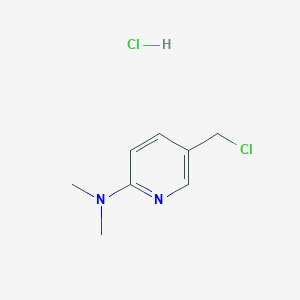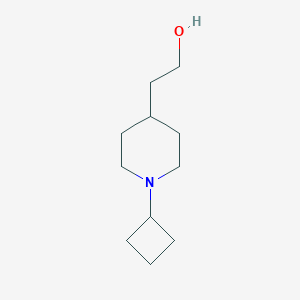![molecular formula C9H15N3O6 B1435624 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid CAS No. 1803596-43-1](/img/structure/B1435624.png)
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Descripción general
Descripción
“1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid” is a chemical compound with the molecular formula C9H15N3O6 . It is also known as ETX-18OEt. The compound is an oxadiazole derivative.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Synthesis Techniques : The compound was synthesized from carbazole, yielding ethyl 2-(9H-carbazole-9-yl)acetate, which was then reacted with semicarbazide, followed by cyclization and a Mannich condensation with piperazine and various aromatic aldehydes (Verma, Awasthi, & Jain, 2022).
Biological Screening : Newly synthesized derivatives were tested for antibacterial, antifungal, and anticancer activities. Specific derivatives exhibited significant activity, suggesting potential applications in these areas (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anti-proliferative Activity
Antimicrobial Activities : Some newly synthesized compounds showed good or moderate antimicrobial activities against various test microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).
Anti-proliferative Activity : Certain derivatives demonstrated cytotoxic activity against human tumor cell lines, presenting a potential avenue for developing new anticancer drugs (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Other Applications
Chelating Properties : Transition metal chelates derived from related molecules were examined for their antifungal activity, highlighting another potential application area (Varde & Acharya, 2017).
Corrosion Inhibition Properties : Studies on derivatives of 1,3,4-oxadiazoles showed promising results in inhibiting corrosion of mild steel in sulphuric acid, indicating utility in materials science (Ammal, Prajila, & Joseph, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOIZIYNOQJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




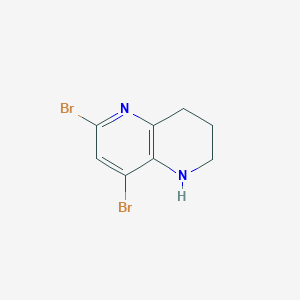

![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
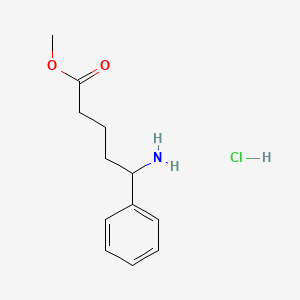
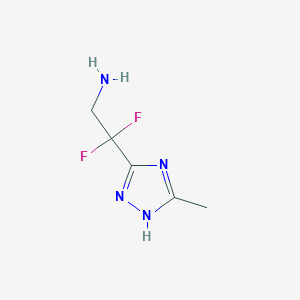
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

